molecular formula C37H46N4O6 B1675083 (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide CAS No. 192725-39-6

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide

Numéro de catalogue B1675083
Numéro CAS: 192725-39-6
Poids moléculaire: 642.8 g/mol
Clé InChI: PSUMJBRVYHIASB-MEROQGEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lopinavir Metabolite M1 is an HIV protease inhibitor which also inhibits E6-mediated proteasomal degradation of mutant p53 in E6-transfected C33A cells.

Applications De Recherche Scientifique

Antiviral Research

Lopinavir Metabolite M-1: has been studied for its antiviral properties, particularly against HIV-1. It is a part of the protease inhibitor class of antiretroviral therapy, which is crucial in preventing the maturation of infectious viral particles . The metabolite’s efficacy in inhibiting viral proteases makes it a valuable compound in the development of treatments for HIV-1.

COVID-19 Treatment Exploration

During the COVID-19 pandemic, Lopinavir, the parent compound of M-1, was evaluated for its potential to inhibit SARS-CoV-2 in vitro . Although the clinical use of Lopinavir/Ritonavir was not recommended due to pharmacokinetic limitations, the structure-activity relationship analysis provided insights for the design of new viral protease inhibitors .

Pharmacokinetics

The metabolite’s role in pharmacokinetics is significant due to its interactions with hepatic enzymes CYP3A4 and CYP3A5. Understanding these interactions is essential for predicting drug metabolism and designing dosing regimens to achieve therapeutic efficacy .

Drug Resistance Studies

Lopinavir Metabolite M-1 can be used in research to understand the mechanisms of drug resistance, especially in HIV treatment. Its rare occurrence of resistance development when used as a first-line protease inhibitor makes it an interesting subject for long-term antiretroviral therapy studies .

Safety and Tolerability Analysis

The safety profile and side effects associated with Lopinavir Metabolite M-1, such as gastrointestinal disturbances and serum lipid elevations, are areas of active research. These studies help in improving the tolerability of antiretroviral therapies .

Mécanisme D'action

Target of Action

Lopinavir Metabolite M-1, an active metabolite of Lopinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus .

Mode of Action

Lopinavir Metabolite M-1 inhibits the HIV-1 protease with a Ki of 0.7 pM . This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .

Biochemical Pathways

The primary biochemical pathway affected by Lopinavir Metabolite M-1 is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, it prevents the maturation of viral particles, thereby halting the replication of the virus .

Pharmacokinetics

Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 When co-administered with ritonavir, a potent inhibitor of these hepatic enzymes, it achieves significantly increased plasma levels of lopinavir, well above the mean 50% inhibitory concentration (ic50) for wild-type hiv-1 .

Result of Action

The inhibition of the HIV-1 protease by Lopinavir Metabolite M-1 leads to a decrease in the production of mature, infectious HIV-1 particles. This results in a reduction of viral load and an improvement in the clinical symptoms of HIV-1 infection .

Action Environment

The action of Lopinavir Metabolite M-1 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 and CYP3A5 enzymes can affect its metabolism and hence its efficacy . Furthermore, the bioavailability and efficacy of Lopinavir can be influenced by the patient’s nutritional status, as its oral solution has been found to have increased bioavailability when taken with food .

Propriétés

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUMJBRVYHIASB-MEROQGEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(=O)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lopinavir Metabolite M-1

CAS RN

192725-39-6
Record name 4-Oxo-lopinavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OXO-LOPINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA4KE7HY7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
Reactant of Route 4
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
Reactant of Route 6
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.